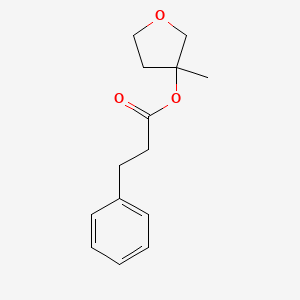
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester is an organic compound with the molecular formula C14H18O3. It is an ester derivative of benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl alcohol. This compound is known for its unique chemical structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester typically involves the esterification of benzenepropanoic acid with tetrahydro-3-methyl-3-furanyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl ketone.
Reduction: Benzenepropanoic alcohol and tetrahydro-3-methyl-3-furanyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, benzenepropanoic acid and tetrahydro-3-methyl-3-furanyl alcohol. These components can then interact with enzymes and receptors in biological systems, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, methyl ester: Similar in structure but with a methyl group instead of the tetrahydro-3-methyl-3-furanyl group.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxyl group on the alpha carbon.
Benzenepropanoic acid, 3-phenylpropyl ester: Has a 3-phenylpropyl group instead of the tetrahydro-3-methyl-3-furanyl group.
Uniqueness
Benzenepropanoic acid, tetrahydro-3-methyl-3-furanyl ester is unique due to its combination of aromatic and aliphatic elements, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Properties
CAS No. |
652161-29-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3-methyloxolan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-14(9-10-16-11-14)17-13(15)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
HTAFYUJVPHNKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)OC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


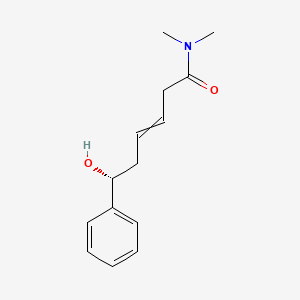
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
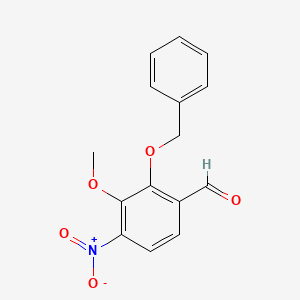
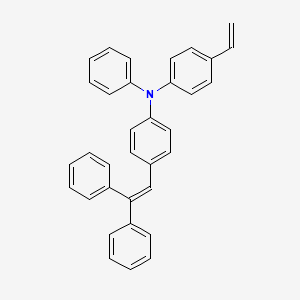
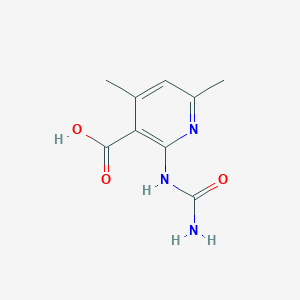
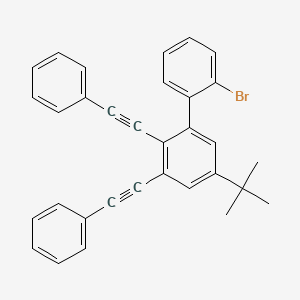
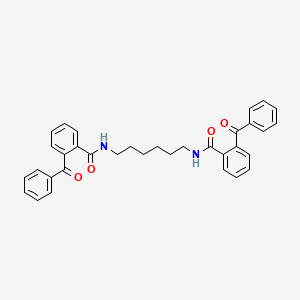

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
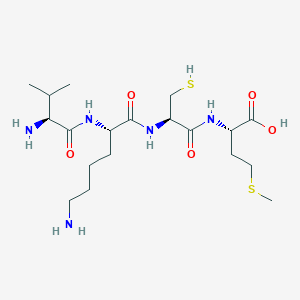
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
